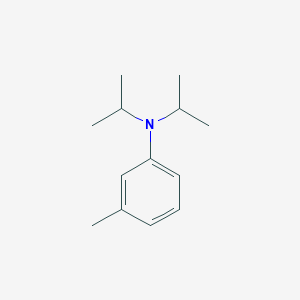
3-methyl-N,N-bis(propan-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-methyl-N,N-bis(propan-2-yl)aniline typically involves the alkylation of 3-methylaniline with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
3-methyl-N,N-bis(propan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
科学的研究の応用
3-methyl-N,N-bis(propan-2-yl)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-methyl-N,N-bis(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
3-methyl-N,N-bis(propan-2-yl)aniline can be compared with other similar compounds, such as:
N,N-diisopropylaniline: Lacks the methyl group on the aromatic ring, which may affect its reactivity and applications.
N,N-dimethylaniline: Contains methyl groups instead of isopropyl groups, leading to differences in steric and electronic properties.
N,N-diethyl-3-methylaniline: Similar structure but with ethyl groups instead of isopropyl groups, resulting in different physical and chemical properties.
生物活性
3-Methyl-N,N-bis(propan-2-yl)aniline, also known as a derivative of aniline, is a compound of interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₉N. It features a methyl group and two isopropyl groups attached to the nitrogen atom of the aniline structure, which may influence its biological interactions and solubility profiles.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values observed in different studies.
| Pathogen | MIC (mg/mL) | Reference |
|---|---|---|
| Escherichia coli | 0.5 | |
| Staphylococcus aureus | 0.25 | |
| Candida albicans | 0.1 | |
| Bacillus subtilis | 0.75 |
These results indicate that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.
The mechanism of action for this compound involves its interaction with cellular targets. It is hypothesized that the compound can:
- Inhibit Enzyme Activity : The presence of the amino group allows for hydrogen bonding with active sites on enzymes, potentially inhibiting their function.
- Disrupt Cell Membranes : The hydrophobic isopropyl groups may interact with lipid membranes, compromising their integrity and leading to cell lysis.
- Modulate Signaling Pathways : By interacting with specific receptors or enzymes involved in signaling pathways, the compound may alter cellular responses.
Case Studies
A notable study investigated the effects of this compound on bacterial biofilms. The compound demonstrated significant inhibition of biofilm formation in Staphylococcus aureus at concentrations as low as 0.5 mg/mL, suggesting its potential as a therapeutic agent for treating biofilm-associated infections .
Another research effort focused on its antifungal activity against Candida species, revealing that it not only inhibited growth but also affected the morphology of fungal cells, leading to increased cell death rates .
Potential Applications
Given its biological activity, this compound has several potential applications:
- Antimicrobial Agent : It could be developed into a treatment for bacterial and fungal infections.
- Pharmaceutical Development : Its unique structure may serve as a lead compound for synthesizing new derivatives with enhanced activity.
- Research Tool : The compound can be used in laboratory settings to study microbial resistance mechanisms or cellular signaling pathways.
特性
IUPAC Name |
3-methyl-N,N-di(propan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-10(2)14(11(3)4)13-8-6-7-12(5)9-13/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTBLNXWRAQUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













